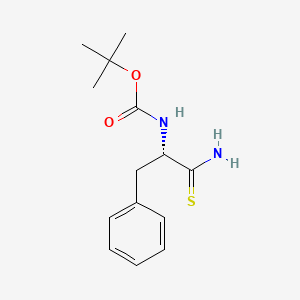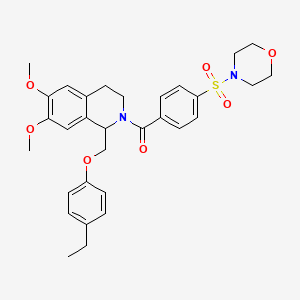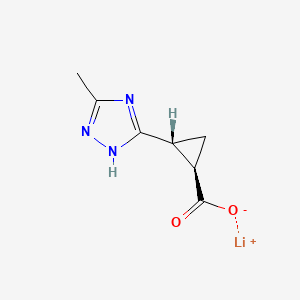![molecular formula C23H19FN2O4S B2417864 2-(2-ethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 941986-29-4](/img/structure/B2417864.png)
2-(2-ethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is an organic compound that combines elements from both the benzo[e][1,2,4]thiadiazine and benzophenone families. This hybrid structure grants the compound unique chemical and physical properties, making it valuable in various fields, including synthetic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound is typically synthesized via multi-step organic reactions. A common pathway involves the initial synthesis of the benzo[e][1,2,4]thiadiazine core, which is then functionalized with both the ethylphenyl and fluorophenyl oxoethyl groups. This process often requires specific catalysts, temperature controls, and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production scale-up involves optimizing reaction conditions to minimize costs and waste. Continuous flow reactors and microwave-assisted synthesis are sometimes employed to enhance reaction efficiency and product consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl and phenyl groups, leading to the formation of oxidized derivatives.
Reduction: : Certain functional groups within the compound can be reduced under appropriate conditions, altering its chemical structure and reactivity.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used under acidic or basic conditions.
Reduction: : Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are common reducing agents.
Substitution: : Conditions for substitution reactions vary, but they typically involve halogenating agents or metal catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction might produce alcohols or amines.
Scientific Research Applications
2-(2-Ethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has a wide array of scientific research applications:
Chemistry: : Used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the exploration of novel chemical reactions.
Biology: : Studied for its potential bioactive properties, such as antibacterial, antifungal, and anticancer activities.
Medicine: : Research into its potential as a therapeutic agent is ongoing, particularly in the fields of oncology and infectious diseases.
Industry: : Applied in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The compound's mechanism of action is typically explored in the context of its biological activity. It may interact with cellular components, such as proteins or DNA, altering their function. The specific molecular targets and pathways depend on the biological system under study. For example, it might inhibit enzyme activity or disrupt membrane integrity in microbial cells.
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethylphenyl)-4-(2-(3-chlorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
2-(2-Methylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Comparison
Conclusion
The compound 2-(2-ethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a fascinating molecule with diverse applications in science and industry. Its unique structure and reactivity make it a valuable subject of study, promising advancements in various fields.
Properties
IUPAC Name |
2-(2-ethylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O4S/c1-2-16-7-3-4-8-19(16)26-23(28)25(15-21(27)17-11-13-18(24)14-12-17)20-9-5-6-10-22(20)31(26,29)30/h3-14H,2,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTWWOZFRBMKIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,4-Difluorophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2417786.png)


![N-(2-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide](/img/structure/B2417789.png)


![N-(3,5-dimethylphenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2417794.png)
![N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-4-(trifluoromethyl)benzamide](/img/structure/B2417796.png)
![Methyl 5-cyano-2-methyl-6-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinate](/img/structure/B2417797.png)

![4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2417802.png)
![N-[(3-acetyl-1,2-oxazol-5-yl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-2-sulfonohydrazide](/img/structure/B2417804.png)
